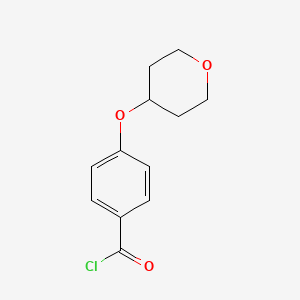
4-(Tetrahydropyran-4-yloxy)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetrahydropyran-4-yloxy)benzoyl chloride is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . It is a benzoyl chloride derivative where the benzoyl group is substituted with a tetrahydropyran-4-yloxy group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydropyran-4-yloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with tetrahydropyran in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using industrial-scale techniques such as distillation or large-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tetrahydropyran-4-yloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Tetrahydropyran-4-yloxy)benzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or toluene
Catalysts: Bases like pyridine or triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Benzoic Acid: Formed by hydrolysis
Aplicaciones Científicas De Investigación
4-(Tetrahydropyran-4-yloxy)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the synthesis of biologically active molecules and as a building block for drug discovery.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(Tetrahydropyran-4-yloxy)benzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride without the tetrahydropyran group.
4-Hydroxybenzoyl Chloride: The precursor to 4-(Tetrahydropyran-4-yloxy)benzoyl chloride.
Tetrahydropyran-4-yloxybenzoic Acid: The hydrolysis product of this compound.
Uniqueness
This compound is unique due to the presence of the tetrahydropyran-4-yloxy group, which imparts different chemical properties and reactivity compared to simpler benzoyl chlorides. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
892501-93-8 |
|---|---|
Fórmula molecular |
C12H13ClO3 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
4-(oxan-4-yloxy)benzoyl chloride |
InChI |
InChI=1S/C12H13ClO3/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2 |
Clave InChI |
YTRCHFVXEUWTFK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=CC=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
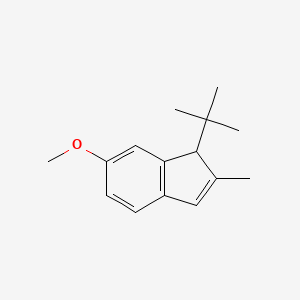

![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)

![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
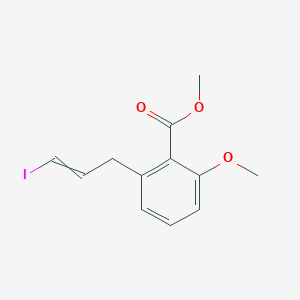
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
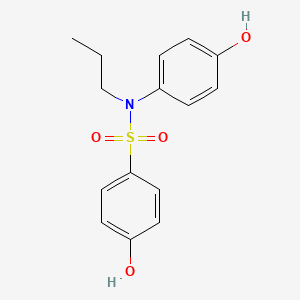
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
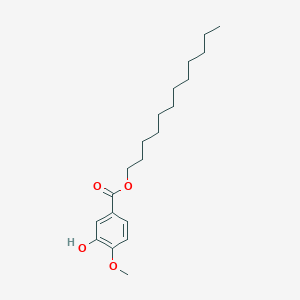
![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
